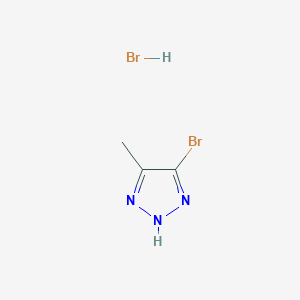
2-(Difluoromethyl)naphthalene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is an organic compound with the molecular formula C12H7ClF2O and a molecular weight of 240.63 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and carbonyl chloride functional groups. This compound is primarily used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Difluoromethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Nucleophiles (Amines, Alcohols): Used in substitution reactions.
Water: Used in hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-carbonyl chloride depends on the specific reactions it undergoes. In substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-3-carbonyl chloride
- 2-(Chloromethyl)naphthalene-3-carbonyl chloride
- 2-(Bromomethyl)naphthalene-3-carbonyl chloride
Uniqueness
2-(Difluoromethyl)naphthalene-3-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halomethyl derivatives. The difluoromethyl group enhances the compound’s metabolic stability and can influence the overall bioactivity of derived molecules.
Propriétés
Formule moléculaire |
C12H7ClF2O |
|---|---|
Poids moléculaire |
240.63 g/mol |
Nom IUPAC |
3-(difluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H7ClF2O/c13-11(16)9-5-7-3-1-2-4-8(7)6-10(9)12(14)15/h1-6,12H |
Clé InChI |
SQHAWVSDYJPENR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate](/img/structure/B11872827.png)



![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)

